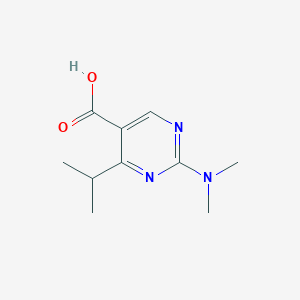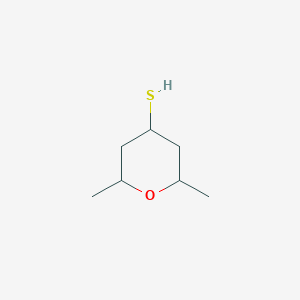
6-(Difluoromethyl)-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-N-methylpyridin-3-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group (CF₂H) in its structure is particularly noteworthy, as it can enhance the biological and physiological activity of the compound by improving its lipophilicity, bioavailability, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-N-methylpyridin-3-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the radical difluoromethylation of pyridines, which can be achieved using difluoromethylborates as the source of the difluoromethyl radical. This process often requires the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the reactive difluoromethyl radical .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes can be optimized for efficiency and yield by employing continuous flow reactors and advanced catalytic systems. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, where X is oxygen, nitrogen, or sulfur .
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to N-methylpyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)-N-methylpyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups like alcohols and thiols.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)-N-methylpyridin-3-amine
- 6-(Fluoromethyl)-N-methylpyridin-3-amine
- 6-(Chloromethyl)-N-methylpyridin-3-amine
Uniqueness
Compared to its analogs, 6-(Difluoromethyl)-N-methylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable scaffold in drug design and development .
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-10-5-2-3-6(7(8)9)11-4-5/h2-4,7,10H,1H3 |
Clave InChI |
RJAYZEYGYRCTQS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=C(C=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![7-Methyl-8-(thiophen-2-yl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219794.png)

![[4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13219805.png)
![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)

![3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13219843.png)

![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
